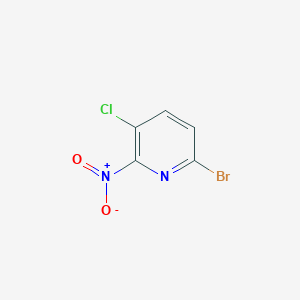
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid
Übersicht
Beschreibung
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid (DCDFMCA) is an organic compound that is widely used in a variety of scientific research and laboratory experiments. It is a derivative of cinnamic acid, a naturally occurring compound that has a variety of biological activities. DCDFMCA has been studied for its potential to act as a ligand, a molecule that binds to a metal ion to form a complex, and its ability to form stable complexes with metal ions. In addition, DCDFMCA has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is used in a variety of scientific research applications. It is commonly used as a ligand in coordination chemistry, in which it binds to metal ions to form complexes. 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is also used in the synthesis of other organic compounds, such as substituted cinnamic acids. In addition, 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential use as a drug delivery agent and its ability to bind to proteins.
Wirkmechanismus
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid acts as a ligand, binding to metal ions to form complexes. The binding of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid to a metal ion is a result of the electrostatic interactions between the positively charged metal ion and the negatively charged carboxylate group of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid. The binding of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid to a metal ion can also be enhanced by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid are not well understood. However, it has been shown to bind to proteins and may have potential as a drug delivery agent. In addition, 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is relatively non-toxic and does not produce hazardous byproducts. However, 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is not as soluble in water as some other ligands, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid could focus on its potential as a drug delivery agent and its ability to bind to proteins. In addition, further research could be conducted on its ability to inhibit the growth of certain bacteria and fungi. Other potential future directions include the synthesis of novel derivatives of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid and the development of new methods for synthesizing 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid.
Eigenschaften
IUPAC Name |
3-[3,6-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(12)9(17-10(13)14)5(6)1-4-8(15)16/h1-4,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYIFFZIOKOLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=CC(=O)O)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)




![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)
